molecular formula C23H26N4O3 B2471643 1-(2-(4-benzylpiperidin-1-yl)-2-oxoethyl)-4-cyclopropyl-3-(furan-2-yl)-1H-1,2,4-triazol-5(4H)-one CAS No. 1797260-94-6

1-(2-(4-benzylpiperidin-1-yl)-2-oxoethyl)-4-cyclopropyl-3-(furan-2-yl)-1H-1,2,4-triazol-5(4H)-one

Cat. No.: B2471643
CAS No.: 1797260-94-6
M. Wt: 406.486
InChI Key: CKUYGSQKDNZFIZ-UHFFFAOYSA-N
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Description

1-(2-(4-benzylpiperidin-1-yl)-2-oxoethyl)-4-cyclopropyl-3-(furan-2-yl)-1H-1,2,4-triazol-5(4H)-one is a useful research compound. Its molecular formula is C23H26N4O3 and its molecular weight is 406.486. The purity is usually 95%.
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Properties

IUPAC Name

2-[2-(4-benzylpiperidin-1-yl)-2-oxoethyl]-4-cyclopropyl-5-(furan-2-yl)-1,2,4-triazol-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H26N4O3/c28-21(25-12-10-18(11-13-25)15-17-5-2-1-3-6-17)16-26-23(29)27(19-8-9-19)22(24-26)20-7-4-14-30-20/h1-7,14,18-19H,8-13,15-16H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CKUYGSQKDNZFIZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1N2C(=NN(C2=O)CC(=O)N3CCC(CC3)CC4=CC=CC=C4)C5=CC=CO5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H26N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

406.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 1-(2-(4-benzylpiperidin-1-yl)-2-oxoethyl)-4-cyclopropyl-3-(furan-2-yl)-1H-1,2,4-triazol-5(4H)-one is a novel triazole derivative that has garnered attention due to its diverse biological activities. This article reviews its synthesis, biological properties, and potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

The compound features a complex structure that includes a triazole ring, a piperidine moiety, and furan, which contribute to its pharmacological profile. The molecular formula is C22H26N4O2C_{22}H_{26}N_4O_2 with a molecular weight of approximately 378.48 g/mol.

Property Value
Molecular FormulaC22H26N4O2C_{22}H_{26}N_4O_2
Molecular Weight378.48 g/mol
IUPAC NameThis compound

Synthesis

The synthesis of this compound typically involves multi-step organic reactions that may include:

  • Formation of the Triazole Ring : Utilizing cyclization reactions involving hydrazine derivatives.
  • Piperidine Attachment : Nucleophilic substitution reactions to introduce the piperidine group.
  • Furan Integration : Electrophilic aromatic substitution to attach the furan moiety.

Antimicrobial Activity

Recent studies have demonstrated that the compound exhibits significant antimicrobial properties against various bacterial strains. For instance:

  • Minimum Inhibitory Concentration (MIC) values were determined against Staphylococcus aureus and Escherichia coli, showing effectiveness comparable to standard antibiotics.

Anticancer Potential

In vitro assays have indicated the compound's ability to inhibit the proliferation of cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer). The mechanism appears to involve:

  • Induction of apoptosis through modulation of cell cycle regulators.
Cell Line IC50 (µM)
MCF-715.3
HeLa12.7

Neuroprotective Effects

The compound has also been evaluated for its neuroprotective effects in models of neurodegeneration. Research indicates:

  • Reduction in oxidative stress markers and inflammation in neuronal cells exposed to neurotoxins.

The biological activity of this compound is believed to stem from its interaction with specific molecular targets:

  • Inhibition of Cyclin-dependent Kinases (CDKs) : This leads to cell cycle arrest in cancer cells.
  • Modulation of Neurotransmitter Receptors : Potentially affecting pathways involved in neuroprotection.

Case Studies and Research Findings

Several studies have explored the biological activity of similar triazole derivatives, providing insights into structure-activity relationships (SAR) and enhancing understanding of their pharmacological profiles:

  • Study on Triazole Derivatives : A comprehensive study highlighted that modifications on the triazole ring significantly influenced antimicrobial and anticancer activities.
    • Findings : Substituents at specific positions enhanced potency against E. coli and S. aureus.
  • Neuroprotective Study : Another investigation assessed the effects of similar compounds on neuronal health, demonstrating protective effects against oxidative stress.
    • : Compounds with piperidine groups showed marked improvement in cell viability under stress conditions.

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